Menthol-d2
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Overview
Description
Menthol-d2 is a deuterated form of menthol, where two hydrogen atoms are replaced by deuterium. This isotopic substitution is often used in scientific research to study the pharmacokinetics and metabolic pathways of menthol without altering its chemical properties significantly. Menthol itself is a cyclic monoterpene alcohol derived from peppermint or other mint oils, known for its cooling sensation and minty aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: Menthol-d2 can be synthesized through the hydrogenation of pulegone or menthone in the presence of deuterium gas. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under high pressure and temperature to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves the same principles as laboratory synthesis but on a larger scale. The process includes the extraction of menthone from mint oils, followed by catalytic hydrogenation using deuterium gas. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: Menthol-d2 undergoes similar chemical reactions as non-deuterated menthol, including:
Oxidation: this compound can be oxidized to menthone-d2 using oxidizing agents like chromic acid or potassium permanganate.
Reduction: Menthone-d2 can be reduced back to this compound using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group of this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, and room temperature.
Substitution: Thionyl chloride, phosphorus tribromide, and anhydrous conditions.
Major Products:
Oxidation: Menthone-d2.
Reduction: this compound.
Substitution: Various this compound derivatives depending on the substituent introduced.
Scientific Research Applications
Menthol-d2 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and pharmacokinetics. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and to study isotope effects.
Biology: Helps in understanding the metabolism of menthol in biological systems.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of menthol.
Industry: Employed in the development of new menthol-based products with enhanced properties.
Mechanism of Action
Menthol-d2 exerts its effects primarily through the activation of the transient receptor potential melastatin 8 (TRPM8) ion channel. This activation leads to a cooling sensation by stimulating cold-sensitive receptors in the skin. Additionally, this compound can inhibit calcium ion currents in neuronal membranes, contributing to its analgesic properties. The molecular targets and pathways involved include the TRPM8 ion channel and kappa-opioid receptors.
Comparison with Similar Compounds
Menthol-d2 is unique due to its deuterium substitution, which provides distinct advantages in research applications. Similar compounds include:
Menthol: The non-deuterated form, widely used for its cooling and analgesic properties.
Neomenthol: An isomer of menthol with similar properties but different spatial arrangement.
Isopulegol: A precursor in the synthesis of menthol, with a similar structure but different functional groups.
This compound stands out for its use in isotope labeling studies, offering insights into the behavior of menthol in various systems without altering its fundamental properties.
Properties
Molecular Formula |
C10H20O |
---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2-(1,2-dideuteriopropan-2-yl)-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/i1D,7D |
InChI Key |
NOOLISFMXDJSKH-COMABECVSA-N |
Isomeric SMILES |
[2H]CC([2H])(C)C1CCC(CC1O)C |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C |
Origin of Product |
United States |
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